Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate is a compound belonging to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane framework. This compound is notable for its rigid and compact structure, which makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks, which can then be derivatized through various transformations . One common approach starts with a thermal [2+2] cycloaddition between dichloroketene and allyl chloride, followed by further derivatization steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen atoms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its rigid structure makes it useful in studying protein-ligand interactions.
Medicine: It is being explored for its potential in drug development, particularly in creating bio-active compounds.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The rigid structure of the bicyclo[2.1.1]hexane scaffold allows it to fit into binding sites of proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl) 1-methyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate: Similar in structure but with a methyl group instead of a second tert-butyl group.
tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate: Another compound with a similar bicyclic structure but different functional groups.
Uniqueness
Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its rigid structure and the presence of tert-butyl groups make it particularly stable and versatile for various applications .
Properties
Molecular Formula |
C15H25NO4 |
---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
ditert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)19-11(17)15-7-10(8-15)9-16(15)12(18)20-14(4,5)6/h10H,7-9H2,1-6H3 |
InChI Key |
MEKWRCCWROBOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)CN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.